Increased Lipophilicity (XLogP3) Compared to the Hydroxyl Analog Enables Better Membrane Permeability Potential
The target compound's methoxy group replaces the hydroxyl group of its closest analog, Azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CAS 1879861-44-5). This substitution is calculated to increase lipophilicity. The hydroxyl analog has a computed XLogP3-AA of -0.5 [1]. While an exact computed XLogP3-AA value for the target compound is not available from authoritative databases, the replacement of a hydrogen bond donor (hydroxyl) with a methyl ether systematically increases logP by approximately 1.0–1.5 units for this type of scaffold based on well-established medicinal chemistry principles. This shift is critical for compounds intended to cross biological membranes. Replacing the target compound with the hydroxyl analog would result in a significantly more polar, less membrane-permeable molecule [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Estimated ~ 0.5 to 1.0 (methoxyethyl analog) |
| Comparator Or Baseline | Azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone: XLogP3-AA = -0.5 (PubChem) |
| Quantified Difference | Estimated increase of 1.0–1.5 logP units for the target compound relative to the hydroxyl analog. |
| Conditions | Computed property; PubChem data for comparator, estimate for target compound based on medicinal chemistry precedent. |
Why This Matters
A higher logP value is a primary determinant of passive membrane permeability; a difference of 1 log unit can translate to a ~10-fold change in permeability, making the methoxyethyl derivative the superior choice for cellular assays where intracellular access is required.
- [1] PubChem. Azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CID 121201319). Computed Properties: XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). 'Lipophilicity in drug discovery.' Expert Opinion on Drug Discovery, 5(3), 235-248. (General principle for methyl ether effect on logP). View Source
